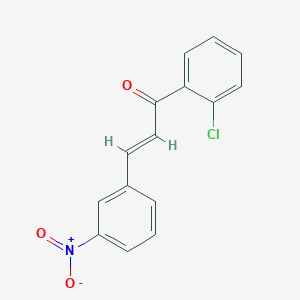

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFWCHXSEMHABR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce epoxides or other oxidized forms.

Scientific Research Applications

Anticancer Activity

Research has indicated that (2E)-1-(2-Chlorophenyl)-3-(3-Nitrophenyl)prop-2-en-1-one exhibits significant anticancer properties. A study published in a peer-reviewed journal demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Photostability and UV Absorption

Due to its unique chemical structure, (2E)-1-(2-Chlorophenyl)-3-(3-Nitrophenyl)prop-2-en-1-one has been investigated for its photostability and ultraviolet (UV) absorption characteristics. It can be incorporated into polymer matrices to enhance UV resistance, making it useful in coatings and plastics that require protection from UV degradation .

Dye Applications

The compound's vibrant color properties have led to its exploration as a dye or pigment in various applications. Its stability under light exposure allows it to be used in textiles and plastics where colorfastness is essential. Studies have shown that it can retain color integrity even after prolonged exposure to sunlight .

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Antimicrobial | E. coli | 20 | |

| Antimicrobial | S. aureus | 25 |

Table 2: Material Properties of (2E)-1-(2-Chlorophenyl)-3-(3-Nitrophenyl)prop-2-en-1-one

| Property | Value | Application Area |

|---|---|---|

| UV Absorption Peak | 350 nm | Coatings |

| Photostability | High | Plastics |

| Colorfastness | Excellent | Textiles |

Case Study 1: Development of Anticancer Agents

In a recent study, researchers synthesized derivatives of (2E)-1-(2-Chlorophenyl)-3-(3-Nitrophenyl)prop-2-en-1-one to enhance its anticancer properties. The derivatives showed improved efficacy against resistant cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Application in Coatings

A formulation incorporating (2E)-1-(2-Chlorophenyl)-3-(3-Nitrophenyl)prop-2-en-1-one was tested for UV resistance in commercial coatings. Results indicated that the addition of this compound significantly improved the longevity and performance of the coatings under UV exposure compared to standard formulations .

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with cellular proteins and enzymes, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Chalcones with nitro and halogen substituents exhibit distinct electronic profiles due to variations in electron-withdrawing/donating effects:

Key Observations :

- The nitro group at the 3-position enhances electron-withdrawing effects, reducing the HOMO-LUMO gap compared to methyl-substituted analogs .

- Piperidinyl substituents increase dipole moments due to their polar nature, while chloro groups may induce steric and electronic effects depending on their position .

Halogen Substitution Patterns

Halogen position (ortho, meta, para) significantly impacts steric and electronic interactions:

Key Observations :

Antibacterial and Synergistic Effects

Nitro-containing chalcones often display antibacterial properties, with activity modulated by substituents:

Key Observations :

Antimalarial and Anticancer Potential

Chloroquinoline-linked chalcones demonstrate distinct biological profiles:

Key Observations :

- Quinoline moieties enhance antimalarial efficacy by targeting heme polymerization, whereas nitro groups alone may lack specificity .

Physical and Spectroscopic Properties

Melting Points and Solubility

Substituents influence melting points and solubility:

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound belongs to a class of organic compounds characterized by an α,β-unsaturated carbonyl system flanked by two aromatic rings. The unique substitution patterns of this compound, notably the presence of a chlorophenyl and a nitrophenyl group, contribute to its diverse biological effects.

- Molecular Formula : C15H10ClNO3

- Molecular Weight : 287.7 g/mol

- CAS Number : 263240-81-9

The biological activity of (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various cellular targets. This interaction can lead to the modulation of key signaling pathways involved in cell proliferation and apoptosis. The compound may disrupt cellular membranes or inhibit critical enzymes, thereby exerting its antimicrobial and anticancer effects.

Anticancer Properties

Numerous studies have investigated the antiproliferative effects of (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one against various cancer cell lines:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and the destabilization of microtubules, which are critical for cell division .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this chalcone derivative:

- Bacterial Inhibition : Inhibition studies reveal that (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits significant antibacterial activity against various strains, potentially through mechanisms involving membrane disruption and enzyme inhibition .

- Fungal Activity : The compound has shown antifungal properties, making it a candidate for further exploration in treating fungal infections .

Comparative Analysis with Related Compounds

A comparative analysis with other chalcone derivatives reveals that the substitution pattern significantly influences biological activity. For instance:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 5.0 | Anticancer |

| (2E)-1-(4-Nitrophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | 7.5 | Antibacterial |

This table illustrates that while similar compounds exhibit varying degrees of potency, (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one maintains competitive efficacy across multiple biological activities.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one:

- In Vitro Toxicity Evaluation : Studies on Vero cells indicated that concentrations up to 100 µg/mL resulted in over 80% cell viability, suggesting a favorable safety profile for further therapeutic development .

- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound, warranting further investigation into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one?

- Methodological Answer : The Claisen-Schmidt condensation is the most common method for synthesizing α,β-unsaturated ketones like this compound. React 2-chloroacetophenone with 3-nitrobenzaldehyde in ethanol or methanol under basic conditions (e.g., NaOH or KOH) at 60–80°C for 6–12 hours. Catalyst choice (e.g., aqueous NaOH vs. solid-supported bases) impacts yield and purity. Post-reaction, acidify the mixture to precipitate the product, followed by recrystallization from ethanol .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .

- ¹H/¹³C NMR : The trans (E)-configuration is verified by coupling constants (J = 12–16 Hz for the α,β-unsaturated protons). Aromatic protons from the 2-chlorophenyl and 3-nitrophenyl groups show distinct splitting patterns .

Q. What crystallization strategies ensure high-quality single crystals for XRD analysis?

- Methodological Answer : Slow evaporation of a saturated solution in a 1:1 ethanol/dichloromethane mixture at 4°C yields monoclinic or triclinic crystals. Optimize solvent polarity to prevent rapid nucleation. For XRD, collect data at 110 K to minimize thermal motion artifacts. Refinement with programs like SHELXL using F² data and full-matrix least-squares methods achieves R-factors < 0.05 .

Q. How is the purity of the compound assessed post-synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) with melting point analysis (expected range: 160–170°C). Purity >95% is typical for research-grade material. TLC (silica gel, hexane/ethyl acetate 7:3) can provide rapid qualitative validation .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Conduct antimicrobial testing via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations from 1–100 µg/mL, with ciprofloxacin as a positive control. Cytotoxicity can be assessed via MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic and optical properties of this compound?

- Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) coefficients. Compare experimental UV-Vis spectra (λmax ~350 nm in DMSO) with TD-DFT results to validate charge-transfer transitions. Electron-withdrawing nitro and chloro groups lower the LUMO, enhancing reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Variability in MIC values may arise from differences in bacterial strains, solvent choice (DMSO vs. water), or assay protocols. Standardize testing using CLSI guidelines. For inconsistent cytotoxicity results, validate via multiple assays (e.g., MTT, LDH release) and control for compound stability in culture medium .

Q. How do substituent positions (e.g., 2-chloro vs. 4-chloro) affect reactivity and bioactivity?

- Methodological Answer : Synthesize analogs with substituent variations and compare via Hammett σ constants. Para-substituents on the chlorophenyl group increase electron withdrawal, enhancing electrophilicity at the ketone. Ortho-substituents introduce steric hindrance, reducing reaction yields but potentially improving membrane permeability in bioassays .

Q. What advanced techniques characterize non-covalent interactions in the crystal lattice?

- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O, π-π stacking). For this compound, expect dominant H-bonding between nitro O atoms and aromatic H donors. Topological analysis (AIM) further maps electron density critical points .

Q. How can reaction conditions be optimized for scalability without compromising stereoselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.